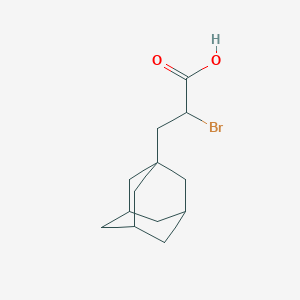![molecular formula C7H10N2OS B2970019 N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 40236-03-1](/img/structure/B2970019.png)
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
Thiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways, depending on their specific structures and functional groups .
Pharmacokinetics
Thiazole derivatives can have various pharmacokinetic properties, depending on their specific structures and functional groups .
Result of Action
Thiazole derivatives can have various effects at the molecular and cellular level, depending on their specific structures and functional groups .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors, depending on their specific structures and functional groups .
Métodos De Preparación
The synthesis of N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of 1,3-thiazole derivatives with hydroxylamine. One common synthetic route includes the reaction of 1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound .
Análisis De Reacciones Químicas
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted thiazole derivatives.
Common reagents and conditions used in these reactions include mild temperatures, aqueous or organic solvents, and catalysts such as acids or bases .
Aplicaciones Científicas De Investigación
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparación Con Compuestos Similares
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine can be compared with other thiazole derivatives, such as:
N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine: This compound also contains a thiazole ring but differs in its substitution pattern and functional groups.
N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide: Another thiazole derivative with different substituents, leading to distinct chemical and biological properties.
Propiedades
Número CAS |
40236-03-1 |
|---|---|
Fórmula molecular |
C7H10N2OS |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N2OS/c1-4-7(5(2)9-10)11-6(3)8-4/h10H,1-3H3 |
Clave InChI |
DIPWSCBGTZZHJI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C(=NO)C |
SMILES canónico |
CC1=C(SC(=N1)C)C(=NO)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


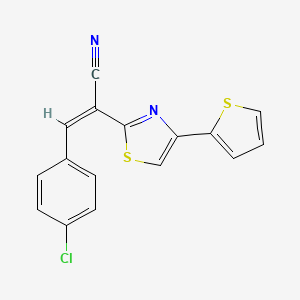
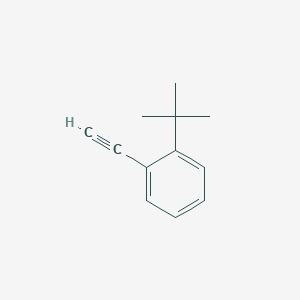
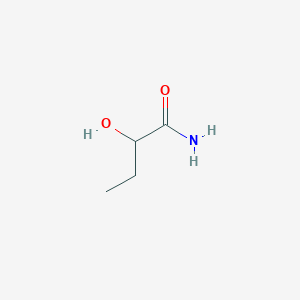
![1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2969943.png)
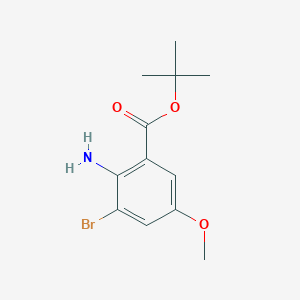
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)
![4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2969948.png)
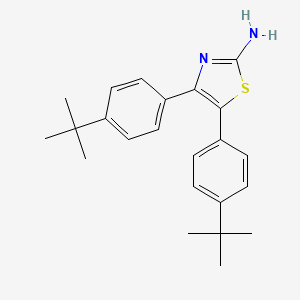
![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)
![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)
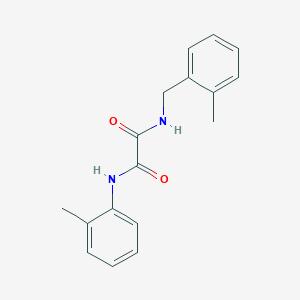
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)
![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)
